Ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate reflects its intricate substitution pattern on the quinoline scaffold. The quinoline core consists of a bicyclic system fused from a benzene ring and a pyridine ring. Positional numbering assigns the nitrogen atom of the pyridine ring to position 1, with subsequent positions labeled clockwise. Key substituents include:
- A benzylamino group (-NH-CH2-C6H5) at position 4
- A methoxy group (-OCH3) at position 6
- An ethyl ester (-COOCH2CH3) at position 3
The molecular formula is C21H21N3O3 , corresponding to a molecular weight of 363.41 g/mol . This aligns with related ethyl-substituted quinolines, such as ethyl 4-chloro-6-methoxyquinoline-3-carboxylate (C13H12ClNO3, 265.69 g/mol) and ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate (C13H13NO4, 247.25 g/mol), differing primarily in the substituent at position 4.
Table 1: Structural comparison with related quinoline derivatives
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-3-25-20(23)17-13-21-18-10-9-15(24-2)11-16(18)19(17)22-12-14-7-5-4-6-8-14/h4-11,13H,3,12H2,1-2H3,(H,21,22) |
InChI Key |
WVQDCAUNYTWULI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
Ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The molecular formula is with a molecular weight of approximately 336.39 g/mol. The structural components include:
- Ethyl ester : Enhances solubility and bioavailability.
- Benzylamino group : May contribute to its interaction with biological targets.
- Methoxy group : Positioned at the 6-position of the quinoline, likely influencing reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, quinoline derivatives are known for their efficacy against various bacterial strains. A study highlighted that certain derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations, suggesting that this compound may possess similar properties .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | <10 µg/mL |
| This compound | Escherichia coli | <15 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been supported by studies demonstrating its ability to inhibit pro-inflammatory cytokines. In vitro assays revealed that the compound could significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory responses .
Anticancer Properties
This compound has shown promise in cancer research, particularly against various cancer cell lines. Studies have suggested that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways, specifically targeting Bcl-2 proteins .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Case Studies and Research Findings
- Antimicrobial Efficacy : A comparative study on various quinoline derivatives found that this compound exhibited superior antibacterial activity compared to other related compounds, emphasizing the role of the benzylamino group in enhancing efficacy .
- Anti-inflammatory Mechanism : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema and histological evidence of reduced inflammation compared to control groups .
- Cancer Cell Apoptosis : A study investigating the apoptotic effects of this compound on MCF-7 cells demonstrated activation of caspase pathways, indicating its potential as an anticancer agent through apoptosis induction .
Scientific Research Applications
Pharmaceutical Development
-
Antimicrobial Activity :
Research indicates that compounds similar to ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate exhibit antimicrobial properties. The quinoline scaffold is well-known in medicinal chemistry for its efficacy against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may also possess antibacterial activity against resistant strains like Staphylococcus aureus and Escherichia coli . -
Anti-inflammatory Properties :
The compound's structural features suggest potential anti-inflammatory effects, as similar quinoline derivatives have shown promise in reducing inflammation in various models. This application could be explored further through in vitro and in vivo studies to evaluate its efficacy in inflammatory diseases. -
Anticancer Potential :
This compound may serve as a lead compound for anticancer drug development. Quinoline derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in several cancer types. Specific studies are needed to assess its impact on cancer cell lines and its mechanism of action .
Research Applications
-
Interaction Studies :
Understanding the interactions between this compound and biological targets is crucial for determining its therapeutic potential. These studies can provide insights into its binding affinity and specificity towards enzymes or receptors involved in disease pathways. -
Synthesis of Analogues :
The synthesis of structural analogues can help elucidate the relationship between chemical structure and biological activity. By modifying functional groups or substituents on the quinoline ring, researchers can optimize the compound's pharmacological properties .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs occur at positions 4 and 6, influencing lipophilicity, solubility, and bioactivity. Below is a comparative table of select quinoline derivatives:
Key Observations:
- Lipophilicity (LogP): The benzylamino group in the target compound likely increases LogP compared to hydroxyethylamino derivatives (e.g., LogP 3.24 in vs. estimated ~3.5 for the target). Higher LogP may enhance membrane permeability but reduce aqueous solubility.
- Steric Effects: Bulky substituents like 4-(1-cyanocyclopropyl)phenyl or benzylamino groups could hinder binding to certain enzyme active sites, whereas smaller groups (e.g., hydroxyethylamino) improve fit .
Q & A
Q. What are the established synthetic routes for Ethyl 4-(benzylamino)-6-methoxyquinoline-3-carboxylate, and how is its purity validated?
The synthesis typically involves multi-step reactions starting with substituted quinoline precursors. For example, benzylamine is introduced via nucleophilic substitution or condensation reactions under reflux conditions in aprotic solvents like DMF or THF. A key intermediate, such as 4-chloro-6-methoxyquinoline-3-carboxylate, is often generated first, followed by benzylamine substitution at the 4-position . Methodological validation :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to confirm purity (>95%).
- Structural confirmation : Mass spectrometry (MS) identifies the molecular ion peak ([M+H]⁺), while ¹H NMR in DMSO-d₆ resolves critical protons (e.g., benzylamino N–H at δ 5.8–6.2 ppm and methoxy singlet at δ 3.9 ppm) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., quinoline C3-carboxylate, methoxy, and benzylamino groups) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N–H bend at ~1600 cm⁻¹ for benzylamino) .
- Elemental analysis : Validates empirical formula (e.g., C₂₀H₁₉N₂O₃) within ±0.3% deviation .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) influence regioselectivity in synthesizing quinoline derivatives like this compound?
Regioselectivity in substitutions (e.g., benzylamino vs. competing groups) is highly solvent- and temperature-dependent. For example:
- Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the 4-position due to enhanced solvation of leaving groups.
- Elevated temperatures (80–100°C) accelerate benzylamine incorporation but may increase by-product formation (e.g., diarylated derivatives). Kinetic vs. thermodynamic control can be probed via time-resolved HPLC .
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELX?
- Challenges : Disorder in the methoxy or benzyl groups, weak diffraction due to flexible substituents.
- Solutions : SHELXL refines anisotropic displacement parameters and applies restraints to disordered regions. Twin refinement (via TWIN/BASF commands) resolves pseudo-merohedral twinning. High-resolution data (≤1.0 Å) improves electron density maps for accurate hydrogen placement .
Q. How is the antimicrobial activity of this compound assessed, and what structural features correlate with efficacy?
- Assay design : Broth microdilution (MIC testing) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.
- Key SAR insights :
Q. What computational methods are employed to predict the compound’s pharmacokinetic properties?
- ADME prediction : SwissADME or QikProp calculates logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Docking studies : AutoDock Vina models interactions with targets (e.g., E. coli DNA gyrase, PDB: 1KZN), identifying hydrogen bonds between the carboxylate and Ser84/Asp86 residues .
Data Contradictions and Resolution
- By-product formation : reports diarylated by-products during synthesis, conflicting with idealized yields. Resolution involves optimizing stoichiometry (benzylamine:substrate ≥2:1) and using phase-transfer catalysts .
- Antimicrobial variability : Discrepancies in MIC values across studies may stem from assay conditions (e.g., pH, inoculum size). Standardized CLSI protocols are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
